

Spectroscopic Analysis of 5-Fluoro-2-iodotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-iodotoluene

Cat. No.: B1304780

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectral data for **5-Fluoro-2-iodotoluene** (CAS No: 66256-28-8). Due to the limited availability of public experimental spectral data for this specific compound, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data for **5-Fluoro-2-iodotoluene** and available experimental Infrared (IR) and Mass Spectrometry (MS) data for its isomer, 2-Fluoro-5-iodotoluene (CAS No: 452-68-6). This compilation serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, offering insights into the structural characterization of this halogenated aromatic compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data for 5-Fluoro-2-iodotoluene

Disclaimer: The following NMR data are predicted by computational models and are intended for estimation purposes. Actual experimental values may vary.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.65	dd	8.5, 5.5	H-6
7.05	dd	8.5, 2.5	H-4
6.85	td	8.5, 2.5	H-3
2.45	s	-	-CH ₃

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
162.5 (d, ¹ JCF = 245 Hz)	C-5
141.0 (d, ³ JCF = 8 Hz)	C-1
138.0 (d, ³ JCF = 6 Hz)	C-3
125.0 (d, ⁴ JCF = 3 Hz)	C-4
115.0 (d, ² JCF = 22 Hz)	C-6
92.0 (d, ² JCF = 3 Hz)	C-2
20.0	-CH ₃

Experimental Spectral Data for 2-Fluoro-5-iodotoluene (Isomer)

The following sections detail the available experimental spectral data for the isomer 2-Fluoro-5-iodotoluene.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1580-1450	Strong	C=C stretch (aromatic)
1250-1200	Strong	C-F stretch
850-750	Strong	C-H bend (out-of-plane)
700-600	Medium	C-I stretch

Mass Spectrometry (MS)

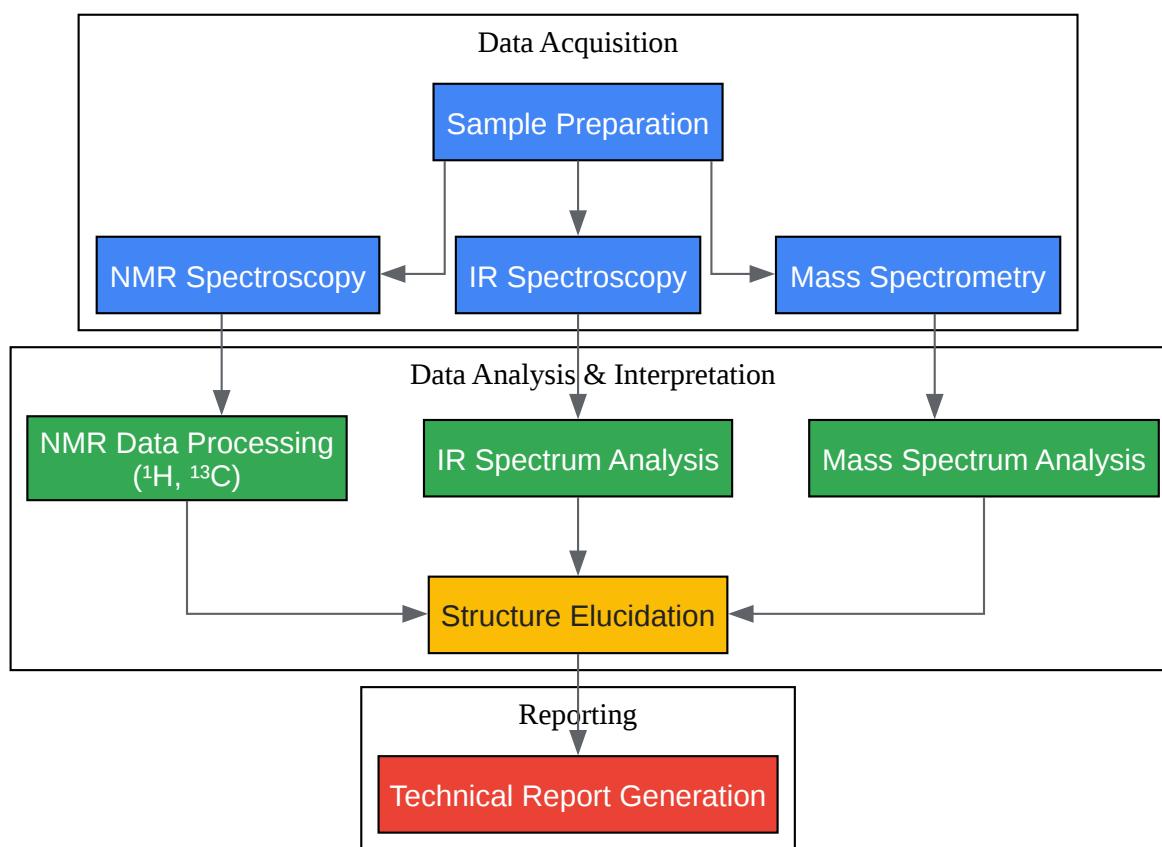
m/z	Relative Intensity (%)	Assignment
236	100	[M] ⁺
109	85	[M - I] ⁺
83	40	[C ₆ H ₄ F] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet would be prepared by grinding the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and interpretation of spectral data for a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoro-2-iodotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304780#5-fluoro-2-iodotoluene-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com